An In-depth Technical Guide to 3-Chloro-2-fluorotoluene (CAS No. 85089-31-2)
An In-depth Technical Guide to 3-Chloro-2-fluorotoluene (CAS No. 85089-31-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-fluorotoluene (CAS No. 85089-31-2), a halogenated aromatic compound of increasing interest in the fields of pharmaceutical and agrochemical synthesis. This document delves into its chemical and physical properties, outlines a probable synthetic pathway based on established chemical principles, discusses its spectral characteristics, and provides essential safety and handling protocols. The significance of the unique substitution pattern of chlorine and fluorine atoms on the toluene ring is explored in the context of its potential as a versatile building block in the development of novel molecules.
Introduction: The Strategic Importance of Halogenated Building Blocks
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds are indispensable tools. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, for instance, can enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups. Chlorine's presence can also contribute to favorable interactions with biological targets and provide a reactive handle for further chemical modifications.[1]
3-Chloro-2-fluorotoluene, with its distinct arrangement of a methyl group, a chlorine atom, and a fluorine atom on a benzene ring, represents a valuable, yet not extensively documented, chemical intermediate.[2] This guide aims to consolidate the available technical information and provide expert insights into its synthesis, properties, and potential applications, thereby serving as a critical resource for researchers engaged in the design and synthesis of complex organic molecules.
Physicochemical Properties
3-Chloro-2-fluorotoluene is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Source(s) |
| CAS Number | 85089-31-2 | [2] |
| Molecular Formula | C₇H₆ClF | |
| Molecular Weight | 144.57 g/mol | |
| Physical Form | Liquid | |
| Flash Point | 92-94 °C at 86 mmHg | |
| Purity | Typically ≥98% |
Synthesis and Mechanism
While specific, peer-reviewed synthetic procedures for 3-Chloro-2-fluorotoluene are not abundant in readily accessible literature, a highly plausible and established method for its preparation is the Balz-Schiemann reaction.[3] This reaction provides a reliable pathway for the introduction of a fluorine atom onto an aromatic ring via a diazonium salt intermediate.
The logical precursor for this synthesis is 3-chloro-2-methylaniline (also known as 2-amino-6-chlorotoluene). The synthesis can be conceptualized in the following two stages:
Stage 1: Diazotization of 3-Chloro-2-methylaniline
In this initial step, the primary aromatic amine, 3-chloro-2-methylaniline, is converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like tetrafluoroboric acid (HBF₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Stage 2: Thermal Decomposition of the Diazonium Tetrafluoroborate (Balz-Schiemann Reaction)
The resulting diazonium tetrafluoroborate salt is then isolated and gently heated. Thermal decomposition of this intermediate leads to the formation of the desired aryl fluoride, 3-Chloro-2-fluorotoluene, with the liberation of nitrogen gas and boron trifluoride.[3]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Chloro-2-fluorotoluene via the Balz-Schiemann reaction.
Reactivity and Potential Applications in Drug Discovery
The reactivity of 3-Chloro-2-fluorotoluene is governed by the electronic effects of its substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the chlorine and fluorine atoms are deactivating, ortho-, para-directors.[4] This electronic landscape suggests that electrophilic aromatic substitution reactions will likely occur at positions C4 and C6, ortho and para to the activating methyl group.
The true synthetic utility of 3-Chloro-2-fluorotoluene lies in its role as a building block for more complex molecules. Halogenated toluenes are frequently used as precursors in the synthesis of active pharmaceutical ingredients (APIs).[1][5][6] For example, the methyl group can be functionalized through free-radical bromination to yield a benzyl bromide derivative, a versatile electrophile for introducing the 3-chloro-2-fluorobenzyl moiety into a target molecule.
While direct examples of 3-Chloro-2-fluorotoluene in drug synthesis are not widely published, the analogous compound, 3-chloro-2-fluorobenzoic acid, is a known intermediate in the development of novel therapeutics, including Aurora A kinase inhibitors.[5] This suggests that the 3-chloro-2-fluorophenyl motif is of significant interest to medicinal chemists, and 3-Chloro-2-fluorotoluene represents a valuable starting material for accessing this structural unit.
Spectral Characterization (Predicted)
Detailed, publicly available spectral data for 3-Chloro-2-fluorotoluene is scarce. However, based on the known effects of its constituent functional groups, a prediction of its key spectral features can be made.
¹H NMR:
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A singlet in the region of 2.2-2.4 ppm corresponding to the methyl protons.
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A complex multiplet pattern in the aromatic region (approximately 6.9-7.4 ppm) for the three aromatic protons, with splitting patterns influenced by both other protons and the fluorine atom.
¹³C NMR:
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A peak for the methyl carbon around 15-20 ppm.
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A series of peaks in the aromatic region (115-140 ppm). The carbon directly bonded to the fluorine atom will appear as a doublet due to C-F coupling.
FT-IR:
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C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹).
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C=C stretching vibrations in the aromatic ring (approximately 1450-1600 cm⁻¹).
-
A strong C-F stretching band, typically in the 1000-1300 cm⁻¹ region.
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A C-Cl stretching band, usually found in the 600-800 cm⁻¹ range.
Mass Spectrometry:
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A molecular ion peak (M⁺) at m/z = 144, with a characteristic M+2 peak at m/z = 146 with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a single chlorine atom.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-2-fluorotoluene. While a specific Material Safety Data Sheet (MSDS) for this compound is available from suppliers, general guidelines for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Fire Safety: The compound is flammable. Keep away from heat, sparks, and open flames. Use appropriate fire-extinguishing media (dry chemical, CO₂, or foam).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
In case of exposure:
-
Skin contact: Wash the affected area immediately with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
3-Chloro-2-fluorotoluene (CAS No. 85089-31-2) is a halogenated aromatic intermediate with significant potential for application in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. While detailed research on this specific compound is not yet widespread, its structural motifs are of proven importance in drug discovery. This guide provides a foundational understanding of its properties, a plausible and robust synthetic route, and essential safety information, empowering researchers to effectively and safely utilize this versatile chemical building block in their research and development endeavors.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-fluoroaniline. Retrieved from [Link]
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Sharma, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1209, 127976. Retrieved from [Link]
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Osbourn, J. (2021, June 28). Substituent Effects on Reactivity. YouTube. Retrieved from [Link]
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Al-Faiyz, Y. S. S. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1859. Retrieved from [Link]
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Liu, H., et al. (2011). Efficient Preparation of ((3-Chloro-2-fluorophenyl)amino)-7-methoxy-8-(3-morpholin-4-ylpropoxy)-5,6-dihydro-pyrimido[4,5-b][3]oxazepine for In-Vivo Study. Synthetic Communications, 41(3), 346-351. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-fluoroaniline. Retrieved from [Link]
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